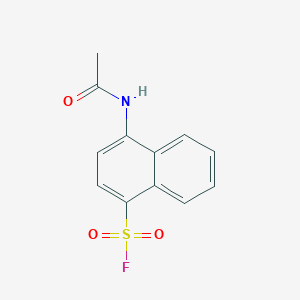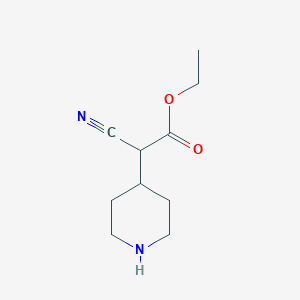![molecular formula C12H12BrN3O3 B15303015 N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl ring and a diazinane-2,4-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide typically involves the following steps:
Bromination of Phenyl Ring: The starting material, a phenyl ring, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Diazinane-2,4-dione: The brominated phenyl compound is then reacted with a diazinane-2,4-dione precursor under basic conditions to form the desired diazinane-2,4-dione moiety.
Acetylation: The final step involves acetylation of the intermediate product to yield N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dehalogenated or reduced amide derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Applications De Recherche Scientifique
N-[4-bromo-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-[4-bromo-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The brominated phenyl ring and diazinane-2,4-dione moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed effects in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-chloro-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide
- N-[4-fluoro-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide
Uniqueness
N-[4-bromo-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity compared to its chloro and fluoro analogs. This uniqueness can result in different biological activities and applications.
Propriétés
Formule moléculaire |
C12H12BrN3O3 |
|---|---|
Poids moléculaire |
326.15 g/mol |
Nom IUPAC |
N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H12BrN3O3/c1-7(17)14-9-3-2-8(13)6-10(9)16-5-4-11(18)15-12(16)19/h2-3,6H,4-5H2,1H3,(H,14,17)(H,15,18,19) |
Clé InChI |
NXIXRPCQYATUKD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)



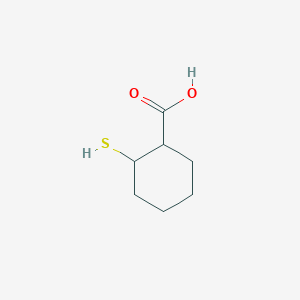
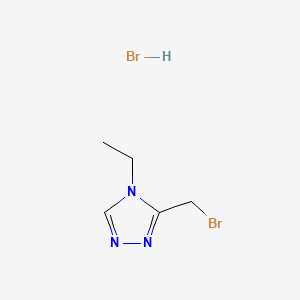
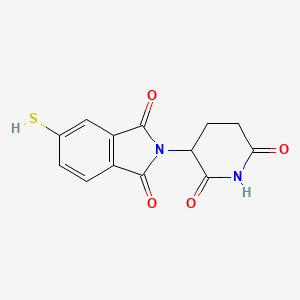

![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
